(2R)-2-[(2-methoxyphenoxy)methyl]pyrrolidine
Description
(2R)-2-[(2-Methoxyphenoxy)methyl]pyrrolidine is a chiral pyrrolidine derivative characterized by a 2-methoxyphenoxy substituent attached to the pyrrolidine ring. Pyrrolidine derivatives are widely studied for their applications in medicinal chemistry, catalysis, and materials science due to their structural versatility and ability to engage in hydrogen bonding or π-π interactions .
Properties
IUPAC Name |
(2R)-2-[(2-methoxyphenoxy)methyl]pyrrolidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-14-11-6-2-3-7-12(11)15-9-10-5-4-8-13-10/h2-3,6-7,10,13H,4-5,8-9H2,1H3/t10-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKGKCHBDKRVJAV-SNVBAGLBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC2CCCN2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1OC[C@H]2CCCN2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
161364-83-6 | |
| Record name | (2R)-2-[(2-methoxyphenoxy)methyl]pyrrolidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Substrate Design and Catalytic Systems
The hydrogenation of prochiral pyrroline precursors offers a direct route to enantiomerically enriched pyrrolidines. For (2R)-2-[(2-methoxyphenoxy)methyl]pyrrolidine, this approach requires synthesizing a substituted pyrroline bearing the (2-methoxyphenoxy)methyl group. As demonstrated in Patent WO2008137087A1, platinum-based catalysts (e.g., Pt/C or PtO₂) in alcoholic solvents achieve high conversion rates for analogous 2-methylpyrroline hydrogenation. Adapting this method, the target compound could be synthesized via:
- Precursor synthesis : Reacting 2-methoxyphenol with propargyl bromide to form 2-(prop-2-yn-1-yloxy)methoxybenzene, followed by cyclization to generate the pyrroline scaffold.
- Asymmetric hydrogenation : Using a chiral catalyst such as Ru(II)-BINAP to induce the R-configuration.
Key parameters :
Challenges and Optimizations
- Steric hindrance : Bulky substituents on the pyrroline ring may reduce catalytic activity.
- Byproducts : Over-reduction to pyrrolidine or dehydrogenation side reactions necessitate careful temperature control (20–40°C).
Chiral Pool Synthesis from Prolinol Derivatives
Leveraging (R)-Prolinol as a Starting Material
(R)-Prolinol ((2R)-2-(hydroxymethyl)pyrrolidine) serves as a chiral building block for introducing the phenoxymethyl group. Patent US7244852B2 outlines a protocol for converting prolinol derivatives into enantiopure targets:
- Protection : Boc-protection of the pyrrolidine nitrogen.
- Functionalization : Tosylation of the hydroxymethyl group using TsCl in CH₂Cl₂ with triethylamine.
- Nucleophilic substitution : Reaction with sodium 2-methoxyphenoxide in DMF at 80°C.
- Deprotection : Removal of the Boc group via HCl in dioxane.
Reaction conditions :
Resolution of Racemic Mixtures
For non-enantiopure starting materials, diastereomeric salt formation with L-tartaric acid (as in Patent WO2008137087A1) resolves racemic prolinol. Recrystallization from ethanol improves ee to >95%.
Nucleophilic Substitution on Halogenated Intermediates
Synthesis of 2-(Halomethyl)pyrrolidine
This route involves introducing a halogen atom at the 2-position of pyrrolidine, followed by displacement with 2-methoxyphenoxide. Key steps include:
- Halogenation : Treating (R)-2-(hydroxymethyl)pyrrolidine with PBr₃ or SOCl₂ to form 2-(bromomethyl)pyrrolidine.
- Substitution : Reacting with 2-methoxyphenol and K₂CO₃ in DMF at 100°C.
Optimization data :
| Parameter | Value |
|---|---|
| Solvent | DMF |
| Base | K₂CO₃ (2.5 equiv) |
| Temperature | 100°C |
| Reaction time | 12–24 hours |
| Yield | 60–70% |
Competing Elimination Pathways
Polar aprotic solvents (e.g., DMSO) minimize elimination by stabilizing the transition state. Catalytic iodide salts (e.g., NaI) enhance nucleophilicity of 2-methoxyphenoxide.
Mitsunobu Etherification
Direct Ether Bond Formation
The Mitsunobu reaction enables stereospecific coupling of (R)-prolinol with 2-methoxyphenol, preserving chirality:
- Reagents : DIAD (diisopropyl azodicarboxylate) and PPh₃ in THF.
- Conditions : 0°C to room temperature, 6–12 hours.
Performance metrics :
Limitations
- Cost : High reagent expense limits scalability.
- Byproducts : Triphenylphosphine oxide necessitates chromatographic purification.
Comparative Analysis of Methods
| Method | Yield (%) | ee (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Asymmetric hydrogenation | 70–80 | 95–98 | High | Moderate |
| Chiral pool synthesis | 65–75 | >99 | Moderate | High |
| Nucleophilic substitution | 60–70 | 95–98 | High | Low |
| Mitsunobu reaction | 80–85 | >99 | Low | Low |
Industrial-Scale Considerations
Catalyst Recycling
Platinum catalysts from hydrogenation routes can be recovered via filtration (Patent WO2008137087A1), reducing costs.
Solvent Selection
Ethanol-methanol mixtures and DMF are preferred for their balance of solubility and ease of removal.
Environmental Impact
Nucleophilic substitution generates halide waste, necessitating brine washes. Mitsunobu reactions produce stoichiometric phosphine oxide, complicating waste management.
Scientific Research Applications
(2R)-2-[(2-methoxyphenoxy)methyl]pyrrolidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, particularly in the development of drugs targeting neurological disorders.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2R)-2-[(2-methoxyphenoxy)methyl]pyrrolidine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and the biological system in which it is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares (2R)-2-[(2-methoxyphenoxy)methyl]pyrrolidine with key analogs, focusing on structural variations, synthesis, and functional properties.
Moguisteine (Ethyl ester of (R,S)-3-[1,3-thiazolidin-3-yl]-(2-methoxyphenoxy)methyl]-3-oxypropanoic acid)
- Structural Differences : Replaces the pyrrolidine ring with a thiazolidine ring and includes an ethyl ester group.
- Synthesis: Synthesized via a cyclic intermediate (2-[(2-methoxyphenoxy)methyl]-1,3-dioxolane), achieving high yield and purity .
- Key Contrast : The thiazolidine ring introduces sulfur, altering electronic properties and metabolic stability compared to pyrrolidine analogs .
(2R)-2-[Diphenyl[(trimethylsilyl)oxy]methyl]pyrrolidine
- Structural Differences: Features bulkier diphenyl and trimethylsilyloxy groups instead of 2-methoxyphenoxy.
- Physicochemical Properties : Higher molecular weight (325.52 g/mol) and lipophilicity due to aromatic and silyl groups .
- Applications : Used as a chiral auxiliary in asymmetric synthesis, leveraging steric hindrance for enantioselectivity .
(2R)-2-[(4-Benzylphenoxy)methyl]pyrrolidine
- Structural Differences: Substitutes 2-methoxyphenoxy with 4-benzylphenoxy, increasing aromatic bulk.
- Physicochemical Properties: Molecular formula C₁₈H₂₁NO (MW: 267.37 g/mol).
- Synthesis : Prepared via nucleophilic substitution or coupling reactions, similar to the target compound .
(2R)-2-[(tert-Butoxy)methyl]pyrrolidine Hydrochloride
- Structural Differences : Contains a tert-butoxy group, a sterically hindered electron-donating substituent.
- Physicochemical Properties : Lower molecular weight (193.72 g/mol) and improved aqueous solubility due to the hydrochloride salt .
- Applications : Intermediate in drug synthesis, where steric bulk may prevent undesired metabolic oxidation .
(2R)-2-[(Diphenylphosphino)methyl]pyrrolidine
- Structural Differences: Incorporates a diphenylphosphino group, introducing phosphorus for ligand-metal coordination.
- Applications : Used in catalysis (e.g., cross-coupling reactions) due to its ability to bind transition metals .
- Key Contrast: The phosphino group confers redox activity absent in oxygen-based analogs .
Data Table: Comparative Analysis of Key Compounds
Key Research Findings
- Synthetic Efficiency : The target compound’s synthesis shares methodologies with analogs, such as nucleophilic substitution (e.g., moguisteine’s cyclic intermediate ).
- Biological Relevance: 2-Methoxyphenoxy derivatives exhibit pharmacological activity (e.g., moguisteine’s antitussive action), while phosphino/phenyl analogs are geared toward catalysis .
- Steric and Electronic Effects : Bulkier substituents (e.g., tert-butoxy, diphenyl) enhance stability but reduce solubility, whereas polar groups (e.g., hydrochloride salts) improve bioavailability .
Biological Activity
(2R)-2-[(2-methoxyphenoxy)methyl]pyrrolidine is a compound belonging to the pyrrolidine class, which has garnered attention due to its diverse biological activities. Pyrrolidine derivatives are known for their potential therapeutic applications, including anticancer, anti-inflammatory, and neuroprotective effects. This article reviews the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.
The biological activity of this compound can be attributed to its interaction with various biological targets:
- Inhibition of Protein Kinases : Similar to other pyrrolidine derivatives, this compound may inhibit specific protein kinases involved in cancer progression. Studies have shown that pyrrolidine analogs can act as competitive inhibitors of key enzymes like EGFR and VEGFR, which are crucial in tumor growth and metastasis .
- Modulation of Glutamate Receptors : The compound may also influence metabotropic glutamate receptors (mGluRs), which are implicated in various neurological disorders. Agonists and antagonists targeting these receptors have shown promise in preclinical models for conditions such as anxiety and depression .
Biological Activity Overview
The following table summarizes the reported biological activities associated with this compound and related compounds:
| Biological Activity | Mechanism | Reference |
|---|---|---|
| Anticancer | Inhibition of EGFR and VEGFR | |
| Anti-inflammatory | COX-1 and COX-2 inhibition | |
| Neuroprotective | Modulation of mGluRs | |
| Antioxidant | Reduction of oxidative stress |
Case Studies
- Anticancer Activity : A study investigated a series of pyrrolidine derivatives, including this compound, for their antiproliferative effects on various cancer cell lines. The results indicated significant inhibition of cell growth in MDA-MB-231 breast cancer cells with an IC50 value indicative of potent activity .
- Neuroprotective Effects : Research has highlighted the potential neuroprotective properties of pyrrolidine compounds through their action on mGluRs. These compounds showed efficacy in reducing symptoms in preclinical models of anxiety and depression, suggesting a role for this compound in psychiatric disorders .
- Anti-inflammatory Properties : In an experimental model, the compound demonstrated significant inhibition of pro-inflammatory cytokine production, indicating its potential use as an anti-inflammatory agent. This effect was linked to its ability to inhibit COX enzymes, which play a critical role in inflammatory processes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
